4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene

描述

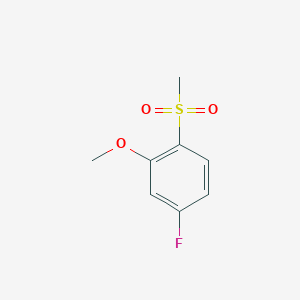

4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene (CAS: 20951-14-8) is a substituted benzene derivative with three distinct functional groups:

- Methylsulfonyl (SO₂CH₃) at position 1: A strong electron-withdrawing group that enhances polarity and stabilizes negative charges.

- Methoxy (OCH₃) at position 2: An electron-donating group via resonance, increasing electron density at the ortho/para positions.

- Fluoro (F) at position 4: A mildly electron-withdrawing group due to its electronegativity.

The compound’s molecular formula is C₈H₉FO₃S, with a molecular weight of 204.22 g/mol . It is commercially available for research purposes, with prices ranging from $60/100 mg to $407/5 g depending on the supplier . Its unique substitution pattern makes it valuable in medicinal chemistry, particularly in designing enzyme inhibitors or receptor ligands where electronic modulation of the aromatic ring is critical.

属性

CAS 编号 |

1173006-36-4 |

|---|---|

分子式 |

C8H9FO3S |

分子量 |

204.22 g/mol |

IUPAC 名称 |

4-fluoro-2-methoxy-1-methylsulfonylbenzene |

InChI |

InChI=1S/C8H9FO3S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5H,1-2H3 |

InChI 键 |

ZAKDNOZGSMZEGC-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC(=C1)F)S(=O)(=O)C |

产品来源 |

United States |

准备方法

Synthesis via Sulfonylation of Fluorinated Precursors

A prominent approach involves the sulfonylation of fluorobenzene derivatives to introduce the methylsulfonyl group at the desired position. According to patent WO2007054668A1, a simplified process for synthesizing 1-substituted-2-fluoro-4-methylsulfonylphenyl compounds is disclosed, which can be adapted for this compound synthesis.

- Step 1: Preparation of 1,2-difluoro-4-(methylsulfonyl)benzene by reacting methanesulfonic acid with thionyl chloride to form methanesulfonic anhydride, which then undergoes a Friedel-Crafts type reaction catalyzed by trifluoromethanesulfonic acid with 1,2-difluorobenzene at elevated temperatures (90–120 °C).

- Step 2: Subsequent nucleophilic substitution of one fluorine atom with methanol under reflux with potassium hydroxide yields 2-fluoro-1-methoxy-4-(methylsulfonyl)benzene.

- Step 3: Optional further transformations can adjust the substitution pattern as needed.

This route benefits from relatively high yields (up to 94% for methoxylation step) and uses well-established reagents and conditions.

Catalytic One-Pot Microchannel Reactor Method

A novel and efficient industrially applicable method involves a one-pot catalytic reaction in a microchannel reactor using a heterogeneous Zn/ZSM-5 catalyst:

- Catalyst Preparation: Sublimated metallic zinc is loaded onto ZSM-5 molecular sieve to form a Zn/H-ZSM-5 heterogeneous catalyst.

- Reaction Conditions: A solution of 3-chloro-4-toluenesulfonyl chloride in dimethyl sulfoxide (DMSO) (40–50% w/w) is reacted simultaneously with methanol in a microchannel reactor at 180–200 °C.

- Mechanism: Methanol activated on the Zn/ZSM-5 catalyst surface forms methoxy species that react with sulfonyl chloride to form the methylsulfonyl group, releasing hydrochloric acid as a byproduct.

- Advantages: This method simplifies the traditional two-step sulfonylation and methylation into a single step, reduces raw material usage, minimizes byproduct formation (notably avoids sodium salt byproducts common in classical methods), and improves atom economy.

- Yields: Product yields range from approximately 70% to 88% depending on precise temperature and flow conditions, with excellent catalyst stability over multiple runs.

Oxidation of Methylsulfanyl Precursors

Another approach, although less detailed in the literature, involves the oxidation of 1-fluoro-2-methoxy-4-(methylsulfanyl)benzene to the corresponding methylsulfonyl derivative. This method relies on controlled oxidation conditions to convert the sulfanyl (-S-CH3) group to the sulfonyl (-SO2-CH3) group without affecting other substituents.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The microchannel reactor method represents a significant advancement in process efficiency, atom economy, and environmental impact by avoiding sodium salt byproducts and enabling near-zero waste HCl capture.

- Catalyst characterization shows Zn loading of approximately 3.8 wt% on ZSM-5, maintaining zeolite framework integrity and providing active methoxy species for the reaction.

- Repeated runs (up to 10 cycles) demonstrate stable catalyst performance with consistent yields.

- The Friedel-Crafts approach remains relevant for laboratory-scale synthesis and intermediate preparation due to its accessibility.

- Oxidation of methylsulfanyl to methylsulfonyl is a potential alternative but requires further optimization for industrial application.

化学反应分析

Types of Reactions

4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium fluoride (KF) are employed.

Major Products

Oxidation: Produces sulfone derivatives.

Reduction: Yields sulfide derivatives.

Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene is an organic compound with a fluoro group, a methoxy group, and a methylsulfonyl group attached to a benzene ring. It exhibits unique structural features that contribute to its chemical reactivity and potential biological activities. It's worth noting that while "2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene" and "this compound" have similar components, the different positioning of their functional groups can lead to variations in their properties and applications.

Scientific Research Applications

This compound has potential applications in chemistry, biology, medicine, and industry. Research indicates that it may have antimicrobial and anti-inflammatory properties. The methylsulfonyl group may enhance its interaction with biological molecules, making it a candidate for pharmacological studies. Preliminary investigations suggest that it may act on specific molecular targets involved in inflammatory pathways. Interaction studies are crucial for understanding how this compound interacts with biological targets, helping to elucidate the mechanisms underlying its biological activity and potential therapeutic applications.

Chemical Reactions

This compound can undergo chemical reactions, and common reagents for these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The specific outcomes depend on reaction conditions and the nature of the reagents used.

Methoxy Group in Antiviral Activity

作用机制

The mechanism of action of 4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups influence the compound’s reactivity and binding affinity to enzymes and receptors. The methylsulfonyl group can participate in redox reactions, affecting cellular processes and signaling pathways.

相似化合物的比较

Structural and Electronic Comparisons

The table below compares key structural features and electronic effects of 4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene with analogous compounds:

Key Observations:

- Electron-Withdrawing vs. Donating Effects: The methylsulfonyl group in the target compound creates a strong electron-deficient ring, while the methoxy group donates electrons, leading to regioselective reactivity in electrophilic substitutions .

- Lipophilicity: Trifluoromethyl analogs (e.g., 4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene) exhibit higher lipophilicity, making them suitable for membrane-permeable agrochemicals .

- Reactivity: Bromine-substituted derivatives (e.g., 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene) are more reactive in cross-coupling reactions due to the bromine leaving group .

Physicochemical Properties

- Boiling/Melting Points: Limited data exist, but methylsulfonyl groups generally increase melting points due to polarity and hydrogen bonding. For example, 1-Fluoro-4-(methylsulfonyl)benzene has a higher melting point (~120°C) compared to non-sulfonyl analogs .

- Solubility: The target compound’s sulfonyl group enhances solubility in polar solvents (e.g., DMSO), whereas trifluoromethyl analogs prefer organic solvents like dichloromethane .

生物活性

4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene is an organic compound characterized by its unique structural features, including a fluoro group, a methoxy group, and a methylsulfonyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

The molecular formula of this compound is CHFNOS. The presence of the fluoro group enhances electrophilicity, while the methoxy group influences solubility and interaction with biological targets. The methylsulfonyl group may enhance interactions with biological molecules, making it a candidate for pharmacological studies.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Research has also highlighted the compound's potential anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators. In vitro studies have demonstrated that it can reduce the levels of cytokines such as TNF-alpha and IL-6 in activated macrophages .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound was evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method, revealing MIC values ranging from 32 to 64 µg/mL, indicating moderate to strong antibacterial activity compared to control antibiotics .

Anti-inflammatory Mechanism Investigation

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of inflammation. Mice treated with this compound showed a significant reduction in paw swelling and inflammatory cell infiltration compared to untreated controls. Histological analysis confirmed decreased expression of inflammatory markers in tissues from treated animals .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis with similar compounds reveals insights into how modifications affect activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Fluoro-4-methoxy-2-(methylsulfonyl)benzene | Fluoro and methoxy groups | Different substitution pattern affects reactivity |

| 2-Fluorophenyl methyl sulfone | Similar structure but lacks methoxy group | Differences in polarity and solubility |

| 4-Fluoroanisole | Contains only a fluoro and methoxy group | Lacks methylsulfonyl functionality |

| 3-Fluoro-4-methoxybenzenesulfonamide | Contains a sulfonamide instead of sulfone | Different functional group alters biological activity |

The presence of both the methoxy and methylsulfonyl groups in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological profile.

常见问题

Basic Question: What are the optimal synthetic routes for 4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

- Sulfonation : Introduce the methylsulfonyl group via sulfonation using methanesulfonic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Fluorination and Methoxylation : Electrophilic aromatic substitution (EAS) with fluorine (using Selectfluor®) and methoxy groups (via Ullmann coupling with CuI catalysis) .

- Optimization : Reaction yields improve with slow reagent addition, inert atmospheres (N₂/Ar), and monitoring via TLC/HPLC. Contaminants like regioisomers can be minimized by adjusting stoichiometry (e.g., 1.2:1 fluorinating agent:substrate) .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C2: δ ~3.8 ppm; sulfonyl at C1: δ ~125–130 ppm for aromatic carbons) .

- FTIR : Identify sulfonyl S=O stretches (~1350–1300 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect regioisomers .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., meta/para positions) using single-crystal data .

Advanced Question: How do electronic effects of the sulfonyl and methoxy groups influence regioselectivity in further functionalization?

Answer:

The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophiles to the less deactivated positions (C5/C6). In contrast, the methoxy group (electron-donating) activates ortho/para positions. Computational studies (DFT) show:

- Nucleophilic Attack : Favored at C5 due to partial positive charge from sulfonyl withdrawal .

- Electrophilic Substitution : Limited reactivity unless strong electrophiles (e.g., NO₂⁺) are used, targeting C6 (para to methoxy) .

Contradictions arise in nitration studies, where some reports favor C5 (sulfonyl-directed) and others C6 (methoxy-directed), necessitating mechanistic probes like isotopic labeling .

Advanced Question: What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition) often stem from:

- Impurity Profiles : Byproducts like 4-Fluoro-2-hydroxy analogs (from methoxy deprotection) may confound results. Validate purity via LC-MS .

- Solvent Effects : Activity varies in polar vs. non-polar solvents due to sulfonyl group solvation. Use standardized DMSO/PBS solutions .

- Structural Analogues : Compare with 4-Fluoro-2-methoxy-1-(ethylsulfonyl)benzene to isolate sulfonyl chain length effects .

Advanced Question: How can computational modeling guide the design of this compound-based inhibitors?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding to target proteins (e.g., kinases). The sulfonyl group often anchors to lysine residues, while fluorine enhances membrane permeability .

- MD Simulations : Assess stability of inhibitor-protein complexes (RMSD <2 Å over 100 ns) and identify critical interactions (e.g., H-bonds with methoxy oxygen) .

- QSAR Models : Correlate substituent electronegativity (fluorine) with IC₅₀ values to prioritize derivatives .

Basic Question: What are the stability considerations for storing and handling this compound?

Answer:

- Light Sensitivity : The sulfonyl group undergoes photodegradation; store in amber vials at –20°C .

- Moisture : Hydrolysis of the sulfonyl group occurs in aqueous media; use anhydrous solvents (e.g., THF) for reactions .

- Long-Term Stability : Monitor via periodic NMR/HPLC; shelf life extends to 12 months with desiccants (silica gel) .

Advanced Question: How does the compound’s conformation impact its reactivity in supramolecular systems?

Answer:

- Crystal Packing : X-ray data reveal π-stacking between benzene rings and sulfonyl-oxygen hydrogen bonds, stabilizing self-assembled structures .

- Solvent Polarity : In DMSO, the sulfonyl group adopts a planar conformation, enhancing electrophilicity. In hexane, steric hindrance from methoxy reduces reactivity .

- Applications : Tailor co-crystals with carboxylic acids (e.g., 4-methylbenzoic acid) for controlled-release drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。